8-(benzylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Purine Nucleoside Phosphorylase Enzyme Inhibition Immunosuppression

8-(Benzylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (CAS 300591-24-6) is a synthetic purine-2,6-dione (xanthine) derivative with molecular formula C22H23N5O2 and a molecular weight of 389.46 g/mol. Structurally, it bears a benzylamino substituent at the C8 position, a methyl group at N3, and a 3-phenylpropyl chain at N7, distinguishing it from simpler alkylamino-xanthine analogs.

Molecular Formula C22H23N5O2
Molecular Weight 389.459
CAS No. 300591-24-6
Cat. No. B2984840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(benzylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
CAS300591-24-6
Molecular FormulaC22H23N5O2
Molecular Weight389.459
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CCCC4=CC=CC=C4
InChIInChI=1S/C22H23N5O2/c1-26-19-18(20(28)25-22(26)29)27(14-8-13-16-9-4-2-5-10-16)21(24-19)23-15-17-11-6-3-7-12-17/h2-7,9-12H,8,13-15H2,1H3,(H,23,24)(H,25,28,29)
InChIKeyWLDYPEUSARSIDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Benzylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (CAS 300591-24-6): Physicochemical Identity and Procurement-Relevant Baseline


8-(Benzylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (CAS 300591-24-6) is a synthetic purine-2,6-dione (xanthine) derivative with molecular formula C22H23N5O2 and a molecular weight of 389.46 g/mol . Structurally, it bears a benzylamino substituent at the C8 position, a methyl group at N3, and a 3-phenylpropyl chain at N7, distinguishing it from simpler alkylamino-xanthine analogs. Documented bioactivity is sparse but includes moderate inhibition of purine nucleoside phosphorylase (PNP; IC50 = 1.33 µM), competitive PNP binding (Ki = 290 µM), and qualitative cytotoxicity against the H9 T-cell line (reported as 'Toxic') [1]. The compound is commercially available from multiple suppliers at ≥95% purity .

Why Generic Substitution Among 8-Amino-7-Aralkyl-Xanthine Analogs Carries Quantifiable Risk


Close structural analogs—such as 8-(propylamino), 8-(butylamino), 8-bromo, and N1,N3-dimethyl variants of 7-(3-phenylpropyl)-purine-2,6-dione—are commercially available and superficially interchangeable [1]. However, the 8-benzylamino moiety introduces a phenyl ring capable of π–π stacking with aromatic residues in target binding pockets, while the N3-methyl/N1-unsubstituted pattern influences tautomeric equilibrium and hydrogen-bonding capacity [2]. Published structure–activity relationship (SAR) studies on the 8-benzylaminoxanthine scaffold demonstrate that even minor alterations at N1, N3, or the benzylamine substituent can shift adenosine receptor subtype selectivity by orders of magnitude [3]. Consequently, procurement of a non-identical analog—even one differing by a single methyl group—cannot be assumed to recapitulate the PNP inhibitory profile, cytotoxicity pattern, or off-target selectivity of this specific compound.

Quantitative Differentiation Evidence for 8-(Benzylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (CAS 300591-24-6) Against Closest Analogs


PNP Enzymatic Inhibition: IC50 of 1.33 µM Distinguishes This Compound from the 8-Amino-3-Benzylhypoxanthine Scaffold

The target compound inhibits purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 µM, measured via conversion of [8-14C]-inosine to [8-14C]-hypoxanthine [1]. By cross-study comparison with the structurally related PNP inhibitor class, 8-amino-3-benzylhypoxanthine—which shares the 3-benzyl substitution but lacks the 7-phenylpropyl group—exhibits a substantially weaker PNP IC50 of 42.6 µM under comparable assay conditions [2]. The ~32-fold potency difference suggests that the combined 7-phenylpropyl and 8-benzylamino motifs confer a meaningful gain in target engagement that is absent in simpler 3-benzylhypoxanthine derivatives.

Purine Nucleoside Phosphorylase Enzyme Inhibition Immunosuppression

Competitive PNP Binding Character: Ki of 290 µM Defines a Reversible Inhibitor Profile Distinct from Irreversible PNP Inhibitors

The target compound exhibits competitive inhibition of human erythrocyte PNP with a Ki of 290 µM (2.90 × 10⁵ nM), assessed by inhibition of guanosine phosphorolysis after 30 minutes via Lineweaver-Burk analysis [1]. This competitive mechanism contrasts with transition-state analog PNP inhibitors such as Immucillin-H (Ki in the low nanomolar range) [2], establishing the compound as a moderate-affinity, reversible ligand rather than a tight-binding irreversible inhibitor. The competitive nature is relevant for experimental designs where reversible target engagement and washout are required.

Enzyme Kinetics Reversible Inhibition Competitive Binding

Cytotoxicity in H9 T-Cell Line: Qualitative Toxicity Flag Distinguishes This Compound from Non-Cytotoxic Xanthine Derivatives

The target compound was evaluated for cytotoxicity against the H9 human T-cell leukemia line and reported as 'Toxic' . In contrast, several 8-benzylaminoxanthine derivatives optimized for adenosine A2A receptor affinity were explicitly evaluated and found inactive against MAO-A, MAO-B, PDE4B1, and PDE10A, and showed no intrinsic cytotoxicity in related assays [1]. While the H9 result is qualitative (binary toxic/non-toxic), it provides a differentiating flag: this compound carries a cytotoxicity liability that adenosine-receptor-optimized 8-benzylaminoxanthines do not. This profile may be desirable for anti-proliferative research programs but undesirable for programs requiring a clean cytotoxicity background.

Cytotoxicity T-Cell Leukemia H9 Cell Line

Commercial Purity Benchmarking: ≥95% Purity Specification Matches or Exceeds Common Xanthine Analog Offerings

The target compound is commercially available at ≥95% purity from multiple catalog suppliers (e.g., Chemenu CM908946, Chemsrc) . By comparison, the closely related analog 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is also offered at 95% purity , while the 8-propylamino analog (CAS 377058-43-0) is available from Sigma-Aldrich at analytical standard grade [1]. Thus, purity alone does not confer procurement differentiation; rather, the specific substitution pattern combined with consistently available 95%+ purity supports reproducible experimental outcomes without the variability introduced by lower-purity bulk stocks.

Compound Purity Procurement Specification Quality Control

Recommended Research and Procurement Scenarios for 8-(Benzylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (CAS 300591-24-6)


PNP-Mediated T-Cell Immunosuppression Probe Development

With an IC50 of 1.33 µM against PNP [1] and qualitative cytotoxicity toward H9 T-cells , this compound may serve as a starting scaffold for developing reversible PNP inhibitors targeting T-cell-selective immunosuppression—a strategy relevant to autoimmune disorders and organ transplant rejection. Its competitive, reversible binding (Ki = 290 µM) allows washout-based experimental protocols that irreversible PNP inhibitors do not support.

Structure–Activity Relationship (SAR) Expansion of 8-Benzylaminoxanthine Libraries

The unique combination of N3-methyl, N1-unsubstituted, C8-benzylamino, and N7-(3-phenylpropyl) substituents fills a gap in published 8-benzylaminoxanthine SAR libraries, which have primarily focused on N1,N3-dialkyl and N1-ethyl variants [2]. This compound enables exploration of how N1-H (vs. N1-alkyl) affects adenosine receptor selectivity, PNP off-target binding, and metabolic stability within the xanthine chemotype.

Comparative Selectivity Profiling Against Adenosine Receptors and Phosphodiesterases

Published 8-benzylaminoxanthines show that C8 benzylamino substitution can confer selectivity for adenosine A2A receptors over phosphodiesterases (PDE4B1, PDE10A) and monoamine oxidases [3]. However, the N3-methyl/N1-H/N7-phenylpropyl substitution pattern of this compound is untested in those selectivity panels. A focused profiling study could determine whether this substitution pattern redirects selectivity toward PNP (as the existing data suggest) or retains polypharmacology across adenosine receptors.

Anti-Leukemia Hit Expansion Starting from H9 Cytotoxicity

The qualitative H9 T-cell leukemia cytotoxicity flag , combined with the known role of PNP in purine metabolism and T-cell survival [4], positions this compound as a potential hit for anti-leukemia phenotypic screening cascades. Procurement for this application requires confirmation of cytotoxicity IC50 values and counter-screening against non-leukemic cell lines to establish a therapeutic window.

Quote Request

Request a Quote for 8-(benzylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.